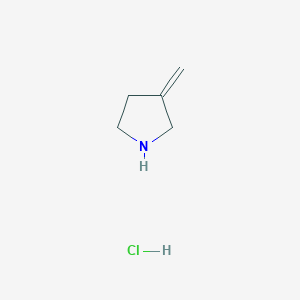

3-Methylenepyrrolidine hydrochloride

Description

BenchChem offers high-quality 3-Methylenepyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylenepyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylidenepyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-5-2-3-6-4-5;/h6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNZEDVMZUGTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155137-13-6 | |

| Record name | Pyrrolidine, 3-methylene-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155137-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-Methylenepyrrolidine hydrochloride synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanisms of 3-Methylenepyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylenepyrrolidine hydrochloride is a pivotal structural motif and building block in modern medicinal chemistry. Its constrained five-membered ring, featuring an exocyclic double bond, serves as a versatile scaffold for introducing molecular diversity and modulating pharmacological activity. This guide provides a comprehensive exploration of the core synthetic strategies employed for the preparation of 3-methylenepyrrolidine hydrochloride. We will delve into the mechanistic underpinnings of key chemical transformations, offering field-proven insights into experimental design, causality, and protocol validation. This document is intended to be a definitive resource for researchers engaged in the synthesis and application of novel pyrrolidine-based therapeutic agents.

Introduction: The Strategic Importance of the 3-Methylenepyrrolidine Scaffold

The pyrrolidine ring is a privileged N-heterocyclic scaffold found in a vast array of natural products and FDA-approved drugs.[1] Its three-dimensional structure provides an excellent framework for orienting substituents in precise spatial arrangements, which is critical for effective interaction with biological targets. The introduction of a 3-methylene group adds a unique element of structural rigidity and a reactive handle for further functionalization. This exocyclic double bond can act as a Michael acceptor, participate in cycloaddition reactions, or be modified through various addition reactions, making the 3-methylenepyrrolidine core a valuable starting point for creating diverse chemical libraries.

The hydrochloride salt form is typically preferred for pharmaceutical applications as it enhances the compound's stability, crystallinity, and aqueous solubility, which are crucial for bioavailability and formulation.[2] This guide will focus on the synthesis of the core structure, culminating in the formation of this pharmaceutically relevant salt.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the 3-methylenepyrrolidine ring system can be broadly categorized into two strategic approaches:

-

Ring Formation Followed by Olefination: This common strategy involves first synthesizing a 3-pyrrolidinone precursor and then introducing the exocyclic double bond in a subsequent step. This approach allows for modularity, as the pyrrolidinone intermediate can be readily prepared and diversified.

-

Intramolecular Cyclization of an Alkene-Containing Precursor: This approach involves designing a linear substrate that already contains the necessary carbon-carbon double bond and then inducing an intramolecular reaction to form the pyrrolidine ring.

This guide will primarily focus on the first strategy, as it often provides a more robust and scalable route. The key transformations we will explore in detail are the Wittig reaction for olefination and various methods for the foundational pyrrolidine ring synthesis.

Mechanistic Deep Dive I: The Wittig Reaction for Methylene Group Installation

The Wittig reaction is the cornerstone transformation for converting a ketone, specifically a 3-pyrrolidinone derivative, into the desired 3-methylenepyrrolidine.[3][4] This reaction utilizes a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a methylene group.[4]

The "Why": Causality in Reagent Choice

The choice of methylenetriphenylphosphorane (Ph₃P=CH₂) as the Wittig reagent is deliberate. It is one of the simplest and most reactive ylides, ideal for introducing an unsubstituted methylene group.[3] The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct, which ensures the reaction proceeds to completion.[4]

Step-by-Step Mechanism

The reaction proceeds through a well-established mechanistic pathway involving a betaine or oxaphosphetane intermediate.

Step 1: Ylide Formation: The Wittig reagent itself must first be prepared. This is typically achieved by reacting triphenylphosphine with a methyl halide (e.g., methyl bromide) to form a phosphonium salt. This salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi), to generate the phosphorus ylide.[5]

Step 2: Nucleophilic Attack and Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the N-protected 3-pyrrolidinone. This leads to the formation of a dipolar intermediate known as a betaine, which rapidly collapses into a four-membered ring intermediate, the oxaphosphetane.[5]

Step 3: Cycloreversion: The oxaphosphetane intermediate is unstable and undergoes a cycloreversion (or retro-[2+2] cycloaddition). It fragments to yield the final alkene product (N-protected 3-methylenepyrrolidine) and the thermodynamically stable triphenylphosphine oxide.

Visualization of the Wittig Reaction Pathway

Caption: The Wittig reaction pathway for the synthesis of 3-methylenepyrrolidine.

Experimental Protocol: A Self-Validating System

A robust protocol ensures reproducibility and high yield. The trustworthiness of this procedure lies in its careful control of reaction conditions to prevent side reactions.

Protocol: Synthesis of N-Boc-3-methylenepyrrolidine

-

Ylide Preparation (In Situ): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep yellow or orange, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Olefination: Cool the ylide solution back to 0 °C. Add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-3-methylenepyrrolidine.

Mechanistic Deep Dive II: Constructing the Pyrrolidine Ring

The synthesis of the N-protected 3-pyrrolidinone precursor is a critical preceding step. Several reliable methods exist, often involving intramolecular cyclization.

From Amino Acids: The Dieckmann Condensation Approach

One elegant approach starts from an amino acid derivative, such as N-protected aspartic acid.

Step 1: Diester Formation: The carboxylic acid groups of N-Boc-aspartic acid are converted to diesters (e.g., dimethyl or diethyl esters).

Step 2: Intramolecular Dieckmann Condensation: Treatment with a strong base (e.g., sodium ethoxide) promotes an intramolecular condensation between the two ester groups. This forms a five-membered β-keto ester.

Step 3: Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic or basic conditions to yield the target N-Boc-3-pyrrolidinone.

Visualization of the Dieckmann Condensation Pathway

Sources

synthesis of 3-Methylenepyrrolidine hydrochloride from precursors

An In-Depth Technical Guide to the Synthesis of 3-Methylenepyrrolidine Hydrochloride

Abstract

3-Methylenepyrrolidine and its salts are valuable heterocyclic building blocks in medicinal chemistry and drug development, appearing in the structure of various biologically active compounds. This guide provides a comprehensive, technically detailed overview of a robust and widely applicable synthetic route to 3-Methylenepyrrolidine hydrochloride. The synthesis begins from the commercially available precursor, N-Boc-3-hydroxypyrrolidine, and proceeds through the key intermediate, N-Boc-3-pyrrolidinone. We will critically examine the pivotal olefination step required to install the exocyclic methylene group, comparing established methodologies, and conclude with the final deprotection and salt formation. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the strategic choices in the synthetic pathway.

Strategic Overview: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule, 3-Methylenepyrrolidine hydrochloride (I), suggests a straightforward pathway. The final hydrochloride salt is readily formed from the free base (II). The core challenge lies in the formation of the exocyclic double bond. This disconnection points to a carbonyl olefination reaction, a reliable C=C bond-forming strategy. This identifies the N-protected 3-pyrrolidinone (III) as the key precursor. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability in various conditions and its clean removal under acid catalysis, which can be combined with the final salt formation step. The precursor (III), N-Boc-3-pyrrolidinone, can be efficiently synthesized via the oxidation of a commercially available and relatively inexpensive starting material, N-Boc-3-hydroxypyrrolidine (IV).

Caption: Retrosynthetic analysis of 3-Methylenepyrrolidine hydrochloride.

Synthesis of the Key Precursor: N-Boc-3-pyrrolidinone

The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. For this specific substrate, a mild and high-yielding protocol is essential to avoid side reactions.

Expertise & Causality: The Dess-Martin periodinane (DMP) oxidation is selected for this step due to its exceptional mildness, neutral pH conditions, and broad functional group tolerance.[1][2] Unlike chromium-based oxidants, DMP avoids the use of heavy metals. Compared to Swern-type oxidations, it does not require cryogenic temperatures and avoids the generation of foul-smelling dimethyl sulfide byproduct. The reaction proceeds reliably at room temperature, and the workup is straightforward, making it highly suitable for both lab-scale and larger preparations.[1]

Experimental Protocol 2.1: Oxidation of N-Boc-3-hydroxypyrrolidine

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypyrrolidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin periodinane (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the layers are clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-pyrrolidinone as a colorless oil or a low-melting solid.[2]

The Core Transformation: Carbonyl Olefination

With the ketone precursor in hand, the central step is the introduction of the methylene group. The Wittig reaction is a classic and highly effective method for this purpose.

Expertise & Causality: The Wittig reaction utilizes a phosphonium ylide, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), to convert the ketone directly into the desired alkene.[3] This reaction is chosen for its high reliability and the strong thermodynamic driving force provided by the formation of the stable triphenylphosphine oxide byproduct. The required phosphonium salt, methyltriphenylphosphonium bromide, is commercially available and stable. The ylide is generated in situ using a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or n-butyllithium (n-BuLi). For this substrate, KOtBu in THF is an excellent choice, as it is easy to handle and provides sufficient basicity to deprotonate the phosphonium salt.

Caption: Simplified mechanism of the Wittig olefination step.

Experimental Protocol 3.1: Wittig Reaction

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous tetrahydrofuran (THF).

-

Ylide Generation: Cool the suspension to 0 °C. Add potassium tert-butoxide (1.2 eq) portion-wise. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

-

Ketone Addition: Re-cool the ylide solution to 0 °C. Add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise via a syringe.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Add diethyl ether to dilute the mixture and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water and then with brine. The main byproduct, triphenylphosphine oxide, can be challenging to remove completely. It can often be partially removed by precipitation from a minimal amount of a nonpolar solvent like hexanes or by careful column chromatography.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-methylenepyrrolidine.

Final Step: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group to unmask the secondary amine, which is then protonated to form the stable hydrochloride salt.

Expertise & Causality: The Boc group is designed to be labile under acidic conditions. Treating the protected intermediate with a strong acid like hydrochloric acid cleaves the tert-butyl carbamate. The mechanism involves protonation, followed by the loss of a stable tert-butyl cation (which forms isobutylene) and carbon dioxide. Using a solution of HCl in an anhydrous organic solvent like 1,4-dioxane or diethyl ether is highly advantageous. This method not only effectively removes the Boc group but also provides the chloride counterion to form the desired salt directly, often causing it to precipitate from the solution as a pure, crystalline solid. This provides a final purification step that avoids aqueous workups and chromatography.

Experimental Protocol 4.1: Boc Deprotection and Salt Formation

-

Setup: Dissolve the purified N-Boc-3-methylenepyrrolidine (1.0 eq) in a minimal amount of a suitable solvent such as anhydrous diethyl ether or ethyl acetate in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise with stirring.

-

Precipitation: A white precipitate of 3-Methylenepyrrolidine hydrochloride should begin to form almost immediately.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-3 hours to ensure complete deprotection.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities and residual solvent.

-

Drying: Dry the resulting white to off-white solid under high vacuum to yield the final product, 3-Methylenepyrrolidine hydrochloride. The product can be characterized by NMR and mass spectrometry to confirm its identity and purity.

Summary of Synthesis Data

The following table summarizes the key parameters for the described synthetic route. Yields are representative and may vary based on scale and experimental execution.

| Step | Precursor | Key Reagents & Solvents | Conditions | Typical Yield (%) |

| 1. Oxidation | N-Boc-3-hydroxypyrrolidine | Dess-Martin periodinane, DCM | 0 °C to RT, 2-4 h | 90-97%[2] |

| 2. Olefination | N-Boc-3-pyrrolidinone | Ph₃PCH₃Br, KOtBu, THF | 0 °C to RT, 12-18 h | 75-85% |

| 3. Deprotection | N-Boc-3-methylenepyrrolidine | 4M HCl in Dioxane, Et₂O | 0 °C to RT, 1-3 h | >95% |

Conclusion

This guide outlines a reliable and efficient three-step synthesis of 3-Methylenepyrrolidine hydrochloride from N-Boc-3-hydroxypyrrolidine. The strategy relies on a mild oxidation, a robust Wittig olefination, and a clean, one-pot deprotection and salt formation. Each step is selected based on established chemical principles that ensure high yields, operational simplicity, and straightforward purification. This pathway provides a validated and logical framework for researchers requiring access to this important heterocyclic scaffold for applications in pharmaceutical and chemical research.

References

-

NROChemistry. Peterson Olefination. Available from: [Link]

-

Kobia, C. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]

-

European Patent Office. (2009). Deprotection of N-BOC compounds. EP2070899 A1. Available from: [Link]

-

Hörl, M., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. Available from: [Link]

- Google Patents. (2011). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

-

Organic Chemistry Portal. Peterson Olefination. Available from: [Link]

-

Sjögersten, K., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters. Available from: [Link]

-

Organic Syntheses. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Available from: [Link]

-

L.S.College, Muzaffarpur. (2021). Peterson olefination. Available from: [Link]

-

Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions. Available from: [Link]

-

El-Ghanam, A. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry. Available from: [Link]

-

VAST Journals System. (2019). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Available from: [Link]

-

Der Pharma Chemica. (2012). Synthesis and characterization of a new dipeptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Available from: [Link]

-

ChemRxiv. (2022). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available from: [Link]

-

Sci-Hub. (2008). Synthesis of Pyrrolidines by a Three-Component Reaction. Available from: [Link]

-

ResearchGate. (2019). One-Pot Three-Component Synthesis of Pyrrolidin-2-ones via a Sequential Wittig/Nucleophilic Addition/Cyclization Reaction. Available from: [Link]

- Google Patents. (1988). EP0269258A2 - Process for the preparation of a pyrrolidinol compound.

- Google Patents. (2011). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

- Google Patents. (2003). EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.

- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Faig, A., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available from: [Link]

-

Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available from: [Link]

-

Organic Syntheses. L-Proline. Available from: [Link]

- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Google Patents. (1991). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

Sources

An In-Depth Technical Guide to 3-Methylenepyrrolidine Hydrochloride: Properties, Reactivity, and Strategic Applications

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, reactivity, and strategic applications of 3-Methylenepyrrolidine hydrochloride. As a versatile heterocyclic building block, its unique structural features—a strained five-membered ring, a secondary amine, and a reactive exocyclic double bond—offer a rich landscape for chemical exploration and the synthesis of novel molecular architectures. This guide moves beyond a simple recitation of facts to provide field-proven insights into the causality behind its chemical behavior and its effective utilization in a laboratory setting.

Core Physicochemical and Spectroscopic Profile

3-Methylenepyrrolidine hydrochloride is the salt form of 3-methylenepyrrolidine, a scaffold that combines the stability of the pyrrolidine ring with the synthetic versatility of an alkene. The hydrochloride salt form enhances stability and simplifies handling and storage, making it the common commercial form. Before its use in reactions requiring a nucleophilic nitrogen, it must be neutralized to its free base.

Data Presentation: Key Physicochemical Properties

The fundamental properties of 3-Methylenepyrrolidine hydrochloride are summarized below. This data is essential for reaction planning, stoichiometry calculations, and safety assessments.

| Property | Value | Source |

| Chemical Formula | C₅H₁₀ClN | |

| Molecular Weight | 119.60 g/mol | N/A |

| CAS Number | 1120-48-5 | N/A |

| Appearance | Off-white to light yellow solid | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | N/A |

Mandatory Visualization: Molecular Structure

Caption: Structure of 3-Methylenepyrrolidine Hydrochloride.

Spectroscopic Characterization: The Fingerprint of Reactivity

Understanding the spectroscopic signature of 3-Methylenepyrrolidine is paramount for reaction monitoring and product confirmation. The key features are dictated by the exocyclic methylene group and the pyrrolidine ring protons.

| Spectroscopy | Characteristic Peaks / Signals | Interpretation |

| ¹H NMR | ~5.0-5.2 ppm (2H, s) | Vinyl protons of the exocyclic C=CH₂ group. |

| ~3.0-3.5 ppm (4H, m) | Protons on carbons adjacent to the nitrogen (C2 and C5). | |

| ~2.5-2.8 ppm (2H, m) | Protons on the remaining ring carbon (C4). | |

| ¹³C NMR | ~145-150 ppm | Quaternary carbon of the exocyclic double bond (C3). |

| ~105-110 ppm | Methylene carbon of the exocyclic double bond (=CH₂). | |

| ~50-60 ppm | Carbons adjacent to nitrogen (C2 and C5). | |

| ~35-40 ppm | Remaining ring carbon (C4). | |

| IR (Infrared) | ~1660 cm⁻¹ | C=C stretching vibration of the exocyclic alkene. |

| ~3080 cm⁻¹ | =C-H stretching of the alkene. | |

| ~2700-3000 cm⁻¹ (broad) | N⁺-H stretching from the hydrochloride salt. |

Note: Exact chemical shifts can vary based on the solvent and whether the compound is in its salt or free-base form.

A Duality of Reactivity: The Core Chemical Behavior

The synthetic utility of 3-methylenepyrrolidine stems from two primary reactive sites: the nucleophilic secondary amine (after neutralization) and the electrophilic exocyclic double bond. A proficient chemist must understand how to selectively target one site while preserving the other, or how to leverage both in sequential or tandem reactions.

Mandatory Visualization: Dual Reactivity Map

Caption: Key reaction pathways for 3-methylenepyrrolidine.

Reactions at the Nitrogen Center

The pyrrolidine nitrogen is a typical secondary amine, exhibiting strong nucleophilicity once liberated from its hydrochloride salt. This site is the primary handle for introducing diversity and tailoring the molecule's properties.

-

Causality in Experimental Choice: Direct use of the hydrochloride salt in N-functionalization reactions is generally futile, as the protonated nitrogen is non-nucleophilic. A crucial first step is deprotonation with a suitable base. The choice of base is critical: inorganic bases like K₂CO₃ or NaHCO₃ in a biphasic system are effective for simple alkylations, while organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred in anhydrous organic solvents for acylations or reactions with sensitive electrophiles.

-

Key Transformations:

-

N-Alkylation/N-Arylation: Introduction of alkyl, benzyl, or aryl groups via substitution reactions. These modifications are fundamental for tuning steric bulk, lipophilicity, and receptor binding interactions.[2]

-

N-Acylation: Formation of amides, carbamates, and ureas. This is a common strategy to introduce hydrogen bond donors/acceptors or to prepare more complex drug-like molecules.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form N-substituted pyrrolidines. This is a robust and highly reliable method for library synthesis.

-

Reactions of the Exocyclic Double Bond

The exocyclic C=C bond is more strained than a typical endocyclic double bond, which can enhance its reactivity.[3][4] It serves as a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.

-

Electrophilic Additions: The double bond readily reacts with electrophiles.[5] According to Markovnikov's rule, the initial protonation will occur at the CH₂ carbon to generate the more stable tertiary carbocation at the C3 position. This intermediate is then trapped by a nucleophile.[6][7] This regioselectivity is a cornerstone of predictable synthesis.

-

Example: Hydrobromination adds HBr across the double bond to yield 3-bromo-3-methylpyrrolidine.

-

-

Catalytic Hydrogenation: The double bond can be selectively reduced to a methyl group using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding 3-methylpyrrolidine. This is a clean and high-yielding transformation useful for accessing the saturated analog.

-

Palladium-Catalyzed Cross-Coupling: The alkene is an excellent substrate for modern cross-coupling reactions. For instance, palladium-catalyzed hydroarylation allows for the direct formation of 3-aryl-3-methylpyrrolidines, which are privileged structures in medicinal chemistry, appearing in compounds targeting neurotransmitter receptors.[8]

-

Cycloaddition Reactions: The strained alkene can participate as the dipolarophile in 1,3-dipolar cycloadditions, providing rapid access to complex spirocyclic pyrrolidine systems.[9] This strategy is highly valuable for building molecular complexity in a single step.

Strategic Applications in Drug Discovery

The pyrrolidine ring is a ubiquitous scaffold in FDA-approved drugs and biologically active natural products.[10][11] Its non-planar, three-dimensional structure allows for better exploration of the binding pockets of biological targets compared to flat aromatic systems. 3-Methylenepyrrolidine hydrochloride is a particularly valuable starting material because it provides a direct entry point to this privileged scaffold with a reactive handle for subsequent elaboration.

-

Scaffold for CNS-Active Agents: The 3-substituted pyrrolidine motif is prevalent in compounds designed to interact with central nervous system (CNS) targets, such as dopamine and serotonin receptors.[8] The ability to install various aryl groups at the 3-position via hydroarylation makes 3-methylenepyrrolidine a key precursor for generating libraries of potential CNS drug candidates.

-

Vector for Complex Synthesis: The dual reactivity allows for orthogonal chemical strategies. One can first elaborate the nitrogen substituent and then use the double bond to build a second part of the molecule, or vice versa. This planned synthetic sequence is crucial in multi-step total synthesis or the development of complex pharmaceutical agents.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for their execution.

Protocol 1: Neutralization of 3-Methylenepyrrolidine Hydrochloride

Objective: To generate the free base of 3-methylenepyrrolidine for use in reactions requiring a nucleophilic nitrogen.

-

Rationale: This protocol uses a biphasic system with a mild inorganic base to efficiently neutralize the salt and extract the more organic-soluble free base into an appropriate solvent, minimizing product loss and side reactions.

Materials:

-

3-Methylenepyrrolidine hydrochloride (1.0 eq)

-

Dichloromethane (DCM) or Diethyl ether (10 mL / g of salt)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL / g of salt)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel, Erlenmeyer flask, round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve 3-Methylenepyrrolidine hydrochloride in a minimal amount of deionized water in a separatory funnel.

-

Add the organic solvent (e.g., DCM) to the separatory funnel.

-

Slowly add the saturated NaHCO₃ solution. Effervescence (CO₂ evolution) will be observed. Swirl gently and vent the funnel frequently to release pressure. Continue adding base until effervescence ceases.

-

Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.

-

Allow the layers to separate completely. Drain the lower organic layer into a clean Erlenmeyer flask.

-

Add a fresh portion of DCM to the aqueous layer in the funnel, shake, and separate again. Combine this second organic extract with the first.

-

Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.

-

Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator. Caution: 3-methylenepyrrolidine free base is volatile. Use minimal heat and vacuum.

-

The resulting oil is the free base, which should be used immediately in the subsequent reaction.

Mandatory Visualization: Experimental Workflow for Neutralizationdot

Sources

- 1. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and properties of five-membered heterocycles containing two exocyclic conjugated double bonds | Russian Chemical Reviews [rcr.colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Methylenepyrrolidine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Methylenepyrrolidine hydrochloride (CAS No. 155137-13-6). The hydrochloride salt of 3-methylenepyrrolidine, a versatile synthetic intermediate, is of significant interest to researchers in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

This document offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Methylenepyrrolidine hydrochloride. The protocols and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for the analysis of this compound.

Molecular Structure and Spectroscopic Overview

3-Methylenepyrrolidine hydrochloride possesses a pyrrolidine ring with an exocyclic double bond at the 3-position. The amine is protonated, forming the hydrochloride salt. This structure dictates the key features observed in its spectra.

-

NMR Spectroscopy will reveal the number of unique proton and carbon environments, their connectivity through scalar coupling, and their chemical environment. The presence of the double bond and the pyrrolidine ring structure will give rise to characteristic chemical shifts.

-

IR Spectroscopy will identify the vibrational modes of the functional groups present, notably the C=C double bond, C-N bond, N-H bond of the ammonium salt, and various C-H bonds.

-

Mass Spectrometry will determine the mass-to-charge ratio of the molecular ion, providing confirmation of the molecular weight, and its fragmentation pattern will offer insights into the molecule's structure and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Methylenepyrrolidine hydrochloride, both ¹H and ¹³C NMR provide critical information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyrrolidine ring and the exocyclic methylene group. The protonation of the nitrogen atom will influence the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Data for 3-Methylenepyrrolidine Hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 2H | NH ₂⁺ | The acidic protons on the positively charged nitrogen are expected to be downfield and broadened due to exchange. |

| ~5.2 - 5.4 | Singlet | 2H | =CH ₂ | The vinylic protons of the exocyclic methylene group are chemically equivalent and appear as a singlet. |

| ~3.8 - 4.0 | Triplet | 2H | CH ₂-N | Protons adjacent to the electron-withdrawing ammonium group are deshielded and shifted downfield. They are split by the adjacent CH₂ group. |

| ~3.6 - 3.8 | Singlet | 2H | CH ₂-C= | These protons are adjacent to the double bond and are also influenced by the nearby ammonium group. |

| ~2.8 - 3.0 | Triplet | 2H | CH ₂-CH₂-N | Protons beta to the nitrogen are less deshielded than the alpha protons. They are split by the adjacent CH₂ group. |

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylenepyrrolidine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is a good option for hydrochloride salts as it will exchange with the N-H protons, causing their signal to disappear, which can aid in peak assignment.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.

-

Tune and match the probe for the ¹H frequency.

-

-

Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks and analyze the chemical shifts and coupling patterns.

-

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Methylenepyrrolidine Hydrochloride

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 150 | C =CH₂ | The sp² carbon of the double bond that is part of the ring is expected to be downfield. |

| ~110 - 115 | C=C H₂ | The exocyclic sp² carbon of the methylene group will be at a lower chemical shift. |

| ~55 - 60 | C H₂-N | The carbon atom alpha to the electron-withdrawing ammonium group will be deshielded. |

| ~50 - 55 | C H₂-C= | The carbon adjacent to the double bond will also be influenced by the nitrogen. |

| ~30 - 35 | C H₂-CH₂-N | The carbon atom beta to the nitrogen will be at a higher field (more shielded). |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.

-

Instrument Setup: The probe must be tuned to the ¹³C frequency.

-

Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

A longer acquisition time and a larger number of scans are necessary to achieve an adequate signal-to-noise ratio.

-

-

Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 3-Methylenepyrrolidine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3000 - 2700 | Strong, Broad | N-H | N-H stretch (ammonium salt) |

| ~3100 - 3000 | Medium | =C-H | C-H stretch (vinylic) |

| ~2950 - 2850 | Medium | C-H | C-H stretch (aliphatic) |

| ~1650 - 1630 | Medium | C=C | C=C stretch (exocyclic) |

| ~1600 - 1500 | Medium | N-H | N-H bend (ammonium salt) |

| ~1250 - 1000 | Strong | C-N | C-N stretch |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum of the empty ATR accessory should be collected.

-

Sample Application: Place a small amount of the solid 3-Methylenepyrrolidine hydrochloride sample onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of the molecule. For 3-Methylenepyrrolidine hydrochloride, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum Data (Positive Ion ESI-MS)

-

Molecular Ion (M+H)⁺: The expected mass for the free base (C₅H₉N) is 83.14 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 84.08.

-

Key Fragmentation Pathways: The protonated molecule is relatively stable. Fragmentation might occur through the loss of small neutral molecules. A prominent fragmentation would be the retro-Diels-Alder type cleavage of the pyrrolidine ring, although less favored for this specific structure. More likely is the loss of ethylene (C₂H₄) from the ring, leading to a fragment ion.

Table 4: Predicted Key Ions in ESI-MS for 3-Methylenepyrrolidine

| m/z (predicted) | Ion Formula | Interpretation |

| 84.08 | [C₅H₁₀N]⁺ | Protonated molecular ion [M+H]⁺ |

| 56.06 | [C₃H₆N]⁺ | Loss of ethylene (C₂H₄) from the pyrrolidine ring. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of 3-Methylenepyrrolidine hydrochloride in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow for ESI-MS Analysis

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a comprehensive framework for the characterization of 3-Methylenepyrrolidine hydrochloride. The anticipated NMR spectra will confirm the connectivity of the carbon and proton skeletons, the IR spectrum will verify the presence of key functional groups, and the mass spectrum will confirm the molecular weight and provide insight into its fragmentation. This combination of techniques offers a self-validating system for the unambiguous identification and quality assessment of this important chemical building block.

References

As this guide is based on established spectroscopic principles and predicted data, specific literature references for the experimental spectra of 3-Methylenepyrrolidine hydrochloride are not available. The following are authoritative sources for the general principles of the spectroscopic techniques discussed:

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]

-

Title: PubChem: 3-Methylenepyrrolidine hydrochloride Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 13854581. URL: [Link]

The Strategic Synthesis and Application of 3-Methylenepyrrolidine Hydrochloride: A Technical Guide for Chemical and Pharmaceutical Innovators

Abstract

This technical guide provides a comprehensive overview of 3-Methylenepyrrolidine hydrochloride, a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. We will delve into the historical context of its emergence, detail robust synthetic methodologies for its preparation, provide in-depth characterization data, and explore its diverse applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable experimental insights.

Introduction: The Rise of a Privileged Scaffold

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and catalysts.[1] Its non-planar, five-membered saturated structure provides an excellent scaffold for creating three-dimensional diversity, a key aspect in designing molecules with high specificity and improved physicochemical properties for biological targets.[2] The introduction of an exocyclic methylene group at the 3-position of the pyrrolidine ring, affording 3-methylenepyrrolidine, bestows unique reactivity upon this scaffold, making it a powerful intermediate for further chemical elaboration. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it particularly suitable for laboratory and industrial applications.

While a singular, seminal "discovery" paper for 3-Methylenepyrrolidine hydrochloride is not readily identifiable in the historical literature, its emergence as a key synthetic intermediate can be traced through its increasing appearance in patents and synthetic methodology papers from the late 20th century onwards. This trajectory suggests a discovery driven by the growing demand for novel, conformationally constrained diamine building blocks in drug discovery programs.

Synthesis and Methodologies: A Practical Approach

The synthesis of 3-Methylenepyrrolidine hydrochloride is typically achieved through a multi-step sequence, most commonly involving the olefination of a protected 3-pyrrolidinone precursor, followed by deprotection. The Wittig reaction is a cornerstone of this approach, offering a reliable method for the introduction of the exocyclic double bond.[3][4]

Synthesis of N-Protected 3-Methylenepyrrolidine Precursors

The nitrogen atom of the pyrrolidine ring is typically protected during the synthesis to prevent side reactions. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

2.1.1. Synthesis of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate (N-Boc-3-methylenepyrrolidine)

This synthesis route starts from the commercially available N-Boc-3-pyrrolidinone.

Experimental Protocol: Wittig Reaction for N-Boc-3-methylenepyrrolidine [5]

-

Step 1: Ylide Generation. To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), a strong base such as n-butyllithium is added dropwise. The mixture is stirred at this temperature for a designated period to allow for the formation of the phosphorus ylide, which typically results in a color change (e.g., to orange or deep red).

-

Step 2: Olefination. A solution of 3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (N-Boc-3-pyrrolidinone) in anhydrous THF is then added slowly to the ylide solution at 0°C.

-

Step 3: Reaction Progression and Quench. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Step 4: Extraction and Purification. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-methylenepyrrolidine-1-carboxylate as a pure compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The Wittig reaction is sensitive to water, which can quench the strong base and the ylide. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for optimal yield.

-

Temperature Control: The initial ylide formation is an exothermic process and is performed at 0°C to control the reaction rate and prevent side reactions. The addition of the ketone at this temperature also helps to control the initial stages of the olefination.

-

Choice of Base: n-Butyllithium is a strong, non-nucleophilic base that is highly effective for deprotonating the phosphonium salt to form the ylide.

Deprotection to Yield 3-Methylenepyrrolidine Hydrochloride

The final step in the synthesis is the removal of the protecting group to yield the desired hydrochloride salt.

2.2.1. N-Boc Deprotection

The Boc group is readily cleaved under acidic conditions.

Experimental Protocol: N-Boc Deprotection with HCl [6][7]

-

Step 1: Acidic Treatment. The N-Boc-3-methylenepyrrolidine is dissolved in a suitable organic solvent such as dioxane or methanol.

-

Step 2: Reaction. A solution of hydrogen chloride (e.g., 4M HCl in dioxane) is added, and the mixture is stirred at room temperature.

-

Step 3: Isolation. The reaction progress is monitored by TLC. Upon completion, the solvent is typically removed under reduced pressure to yield the crude 3-Methylenepyrrolidine hydrochloride. The product can be further purified by trituration with a suitable solvent like diethyl ether or by recrystallization.

Self-Validating System: The formation of a precipitate (the hydrochloride salt) upon addition of the HCl solution and subsequent solvent removal is a strong indicator of a successful reaction. The identity and purity of the final product should be confirmed by the analytical methods described in the following section.

In-Depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Methylenepyrrolidine hydrochloride.

Spectroscopic Data

| Technique | Expected Observations for 3-Methylenepyrrolidine Hydrochloride |

| ¹H NMR | Signals corresponding to the two equivalent protons of the exocyclic methylene group (alkene region), and distinct signals for the protons at the 2, 4, and 5 positions of the pyrrolidine ring. The presence of the hydrochloride salt will cause a downfield shift of the protons adjacent to the nitrogen atom. |

| ¹³C NMR | A signal for the quaternary carbon of the double bond and a signal for the terminal methylene carbon, in addition to signals for the three other carbon atoms of the pyrrolidine ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=C stretch of the exocyclic double bond, C-H stretches for both sp² and sp³ hybridized carbons, and a broad N-H stretch characteristic of an ammonium salt.[8] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base (3-methylenepyrrolidine) and characteristic fragmentation patterns. |

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₁₀ClN[9] |

| Molecular Weight | 119.59 g/mol [9] |

| Appearance | Typically a white to off-white solid. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |

Applications in Drug Discovery and Development

The unique structural features of 3-Methylenepyrrolidine hydrochloride make it a valuable building block in the synthesis of a wide range of biologically active molecules. The exocyclic double bond serves as a versatile handle for introducing further functionality through various chemical transformations, including Michael additions, hydrogenations, and cycloadditions.

As a Precursor for Substituted Pyrrolidines

The double bond can be readily reduced to afford 3-methylpyrrolidine, a chiral building block for various pharmaceuticals. Furthermore, the double bond can participate in cycloaddition reactions to construct more complex polycyclic systems.

In the Synthesis of Bioactive Compounds

Derivatives of 3-methylenepyrrolidine have shown promise in various therapeutic areas. For instance, they have been incorporated into novel peptide deformylase inhibitors with potent antibacterial activity.[10] The pyrrolidine scaffold is also a key component in many central nervous system (CNS) active agents, and the conformational rigidity imparted by the 3-methylene group can be exploited to fine-tune receptor binding and selectivity.

Conclusion

3-Methylenepyrrolidine hydrochloride is a strategically important building block that offers synthetic chemists a versatile platform for the construction of complex and biologically relevant molecules. Its straightforward synthesis, coupled with the reactive potential of its exocyclic double bond, ensures its continued prominence in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this valuable compound in their scientific endeavors.

Visualizations

Synthetic Pathway to 3-Methylenepyrrolidine Hydrochloride

Caption: Synthetic route to 3-Methylenepyrrolidine hydrochloride.

Key Reactions of the 3-Methylene Group

Caption: Reactivity of the exocyclic methylene group.

References

-

Shi, W., Ma, H., Duan, Y., Aubart, K., Fang, Y., Zonis, R., ... & Hu, W. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & medicinal chemistry letters, 21(3), 1060–1063. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. [Link]

- Google Patents. (n.d.). EP0550025A1 - Azaspiroheptanes and octanes and processes for their production.

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

PubMed. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. [Link]

-

PubChem. (n.d.). 3-Methylpyrrolidine. Retrieved from [Link]

-

Vitale, P., Scilimati, A., & Tricarico, D. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(7), 846. [Link]

-

SpectraBase. (n.d.). 3-Methyl-pyrrolidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Google Patents. (n.d.). US 2012/0088741 A1.

- Google Patents. (n.d.). WO 2007/102679 A1.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

-

ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Three-Component Synthesis of Pyrrolidin-2-ones via a Sequential Wittig/Nucleophilic Addition/Cyclization Reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work. Retrieved from [Link]

-

SWGDRUG.org. (2013). 3,4-mdppp. [Link]

-

NIST WebBook. (n.d.). Pyrrolidine, 1-methyl-. Retrieved from [Link]

-

DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]

-

Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

Asymmetric Organocatalytic Cyclization and Cycloaddition Reactions. (2011). Docentes FCT NOVA. [Link]

- Google Patents. (n.d.). EP0550025A1 - Azaspiroheptanes and octanes and processes for their production.

-

White Rose eTheses Online. (n.d.). Improving the Sustainability of Polymer and Peptide Synthesis. [Link]

-

NIST WebBook. (n.d.). Methapyrilene. Retrieved from [Link]

Sources

- 1. (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cbz Protection - Common Conditions [commonorganicchemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chemscene.com [chemscene.com]

- 10. reddit.com [reddit.com]

solubility and stability of 3-Methylenepyrrolidine hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 3-Methylenepyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylenepyrrolidine hydrochloride is a substituted pyrrolidine derivative of interest in synthetic chemistry and drug discovery. As a reactive building block, its utility is intrinsically linked to its physicochemical properties. Understanding the solubility and chemical stability of this compound is paramount for its effective handling, reaction optimization, formulation, and storage. This guide provides a comprehensive analysis of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for its assessment.

The hydrochloride salt form generally enhances aqueous solubility and can improve the crystallinity of the parent amine, which are often desirable traits in drug development.[1][2] However, this salt form also introduces specific stability considerations, such as hygroscopicity and potential degradation pathways influenced by the counter-ion and pH. This document will delve into these aspects to provide a holistic understanding for the research professional.

Physicochemical and Solubility Profile

A foundational understanding begins with the basic properties of the molecule. The presence of a charged ammonium group in the hydrochloride salt dictates its solubility, favoring polar protic solvents.

Core Properties

| Property | Value |

| Chemical Name | 3-Methylenepyrrolidine hydrochloride |

| CAS Number | 155137-13-6 |

| Molecular Formula | C₅H₁₀ClN |

| Molecular Weight | 119.59 g/mol [3] |

| Structure | |

| (Image of 3-Methylenepyrrolidine hydrochloride structure) |

Solubility Characteristics

As an amine salt, 3-Methylenepyrrolidine hydrochloride is expected to be most soluble in polar protic solvents, particularly water, where it can dissociate and form strong hydrogen bonds. Its solubility will decrease significantly in less polar and non-polar aprotic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Favorable ion-dipole interactions and hydrogen bonding with the protonated amine and chloride ion.[1][2] |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | Solvation is possible through dipole-dipole interactions, but the lack of acidic protons limits effective solvation of the chloride anion. |

| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | Very Low / Insoluble | Insufficient polarity to overcome the lattice energy of the ionic salt. |

The aqueous solubility of amine salts is highly pH-dependent. The highest solubility is typically observed at acidic pH values where the amine is fully protonated.[1][2] As the pH increases towards and beyond the pKa of the corresponding free amine, the equilibrium shifts towards the less soluble free base form, potentially causing precipitation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, a critical parameter for pre-formulation studies.

Objective: To quantify the solubility of 3-Methylenepyrrolidine hydrochloride in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of 3-Methylenepyrrolidine hydrochloride to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, methanol) in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let undissolved solids settle. Centrifuge the samples to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as LC-MS or HPLC with derivatization (see Section 3), to determine the concentration of the dissolved compound.

Chemical Stability and Degradation Pathways

The chemical structure of 3-Methylenepyrrolidine—featuring a secondary amine and an exocyclic enamine-like moiety—presents several potential avenues for degradation. Forced degradation (stress testing) is essential to identify these pathways and develop stability-indicating analytical methods.[4][5][6][7][8]

Hydrolytic Degradation

The enamine-like structure of 3-Methylenepyrrolidine is susceptible to acid-catalyzed hydrolysis. The reaction proceeds via protonation of the exocyclic double bond, followed by the nucleophilic attack of water to form an unstable hemiaminal intermediate, which then collapses to yield pyrrolidin-3-one and methylamine.[9][10][11][12][13]

Caption: Proposed acid-catalyzed hydrolysis of 3-Methylenepyrrolidine.

Oxidative Degradation

Secondary amines are susceptible to oxidation, which can lead to a variety of products including hydroxylamines and nitrones.[14][15] The exocyclic double bond is also a potential site for oxidative cleavage. Common laboratory oxidizing agents like hydrogen peroxide can be used to probe this degradation pathway.

Caption: Potential oxidative degradation pathways for 3-Methylenepyrrolidine.

Protocol: Forced Degradation Study

This protocol outlines a typical stress testing workflow to identify degradation products and establish the intrinsic stability of the compound.

Objective: To investigate the degradation of 3-Methylenepyrrolidine hydrochloride under various stress conditions (hydrolysis, oxidation, heat, light).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C.

-

Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80 °C.

-

Oxidation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature.

-

Thermal (Solid): Store the solid compound in an oven at a high temperature (e.g., 105 °C).

-

Thermal (Solution): Heat the stock solution at 60-80 °C.

-

Photostability (Solid/Solution): Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (see Section 3). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[6]

Hygroscopicity

Hydrochloride salts can readily absorb moisture from the atmosphere, a property known as hygroscopicity.[16][17] This can impact powder flow, assay values, and chemical stability, as the absorbed water can act as a medium for hydrolytic degradation.

Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

-

Sample Preparation: Place a small, accurately weighed amount of the compound (5-10 mg) onto the DVS sample pan.

-

Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved.

-

Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing RH steps (e.g., 0% to 90% RH and back down in 10% increments) at a constant temperature (e.g., 25 °C).

-

Data Analysis: Plot the change in mass versus RH. The degree of hygroscopicity is classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).[17]

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products.

Method Selection

-

HPLC with UV Detection: 3-Methylenepyrrolidine hydrochloride lacks a strong UV chromophore, making direct detection challenging. A pre-column derivatization strategy can be employed to attach a UV-active tag to the molecule. A method analogous to that for 3-aminopyrrolidine hydrochloride, using Boc anhydride for derivatization, could be effective.[18]

-

LC-MS/MS: This is the preferred method due to its high sensitivity and specificity. It does not require derivatization and can provide structural information about unknown degradants, aiding in pathway elucidation.[19][20]

Protocol: Stability-Indicating LC-MS/MS Method

Objective: To develop a method capable of separating and quantifying 3-Methylenepyrrolidine hydrochloride from its process impurities and degradation products.

Instrumentation & Conditions:

-

LC System: UPLC/HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes).

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 30-40 °C

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor specific parent ion → fragment ion transitions for the analyte and any identified degradants. For the parent compound, this could be m/z 84 → [fragment].

Workflow for a Stability Study

Sources

- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. ajrconline.org [ajrconline.org]

- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 19. fda.gov [fda.gov]

- 20. agilent.com [agilent.com]

The Latent Power of a Core Scaffold: A Technical Guide to the Potential Biological Activity of 3-Methylenepyrrolidine Hydrochloride

Introduction: Beyond the Salt - Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with therapeutic promise is a constant endeavor. While complex molecules often take center stage, the foundational building blocks from which they are constructed hold immense, often latent, potential. 3-Methylenepyrrolidine hydrochloride is one such entity. On its own, it is a simple heterocyclic salt; however, its true value lies in its role as a versatile precursor to a vast array of biologically active molecules. The pyrrolidine ring system is a well-established "privileged scaffold" in medicinal chemistry, appearing in over 60 FDA-approved drugs.[1] Its non-planar, sp3-hybridized structure provides a three-dimensional framework that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems, often leading to enhanced target specificity and improved physicochemical properties.[2]

This technical guide will delve into the potential biological activity of 3-Methylenepyrrolidine hydrochloride, not as a standalone therapeutic, but as a key starting material for the synthesis of potent and selective modulators of various biological targets. We will explore the diverse therapeutic areas where derivatives of this scaffold have shown significant promise, from infectious diseases to central nervous system disorders. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview of the therapeutic landscape and detailed, actionable experimental protocols for unlocking the potential of this versatile chemical scaffold.

Part 1: The Pyrrolidine Scaffold - A Foundation for Therapeutic Innovation

The five-membered nitrogen-containing heterocycle of the pyrrolidine ring is a cornerstone of medicinal chemistry.[2] Its prevalence in successful drug candidates can be attributed to several key features:

-

Three-Dimensionality: The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more nuanced interaction with the binding sites of biological targets. This three-dimensional character is crucial for achieving high potency and selectivity.[2]

-

Stereochemical Complexity: The chiral centers inherent to many substituted pyrrolidines allow for the synthesis of stereoisomers with distinct biological profiles. This is particularly important when targeting enantioselective proteins, where only one stereoisomer may exhibit the desired therapeutic effect.

-

Improved Physicochemical Properties: The saturated, sp3-hybridized nature of the pyrrolidine scaffold often imparts favorable physicochemical properties to drug candidates, such as increased solubility and improved metabolic stability, when compared to their aromatic counterparts.[2]

-

Synthetic Tractability: The 3-methylenepyrrolidine moiety provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries for high-throughput screening.

These intrinsic properties make 3-Methylenepyrrolidine hydrochloride a valuable starting point for the design and synthesis of novel therapeutics across a broad range of disease areas.

Part 2: Therapeutic Horizons of 3-Methylenepyrrolidine Derivatives

The true potential of 3-Methylenepyrrolidine hydrochloride is realized in the diverse biological activities of its derivatives. By strategically modifying this core scaffold, researchers have developed potent modulators of various enzymes, receptors, and transporters.

Antibacterial Activity: Targeting Peptide Deformylase

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents with unique mechanisms of action. Peptide deformylase (PDF) is an essential bacterial enzyme that is absent in mammalian cells, making it an attractive target for selective antibacterial therapy.

Mechanism of Action: PDF is a metalloenzyme that removes the formyl group from the N-terminus of newly synthesized bacterial proteins. Inhibition of PDF leads to the accumulation of formyl-ended proteins, which are non-functional and ultimately result in bacterial cell death. Derivatives of 3-methylenepyrrolidine have been synthesized to act as potent PDF inhibitors.[3] These compounds typically feature a hydroxamic acid moiety that chelates the active site metal ion (usually Fe2+ or Zn2+) of PDF, while the 3-methylenepyrrolidine core occupies a key binding pocket, contributing to the overall affinity and selectivity of the inhibitor.

Signaling Pathway Diagram: